molecular formula C7H5Br2Cl B8642986 3,4-Dibromobenzyl chloride

3,4-Dibromobenzyl chloride

Cat. No.: B8642986
M. Wt: 284.37 g/mol
InChI Key: ABAUGTVEDXFARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dibromobenzyl chloride is a useful research compound. Its molecular formula is C7H5Br2Cl and its molecular weight is 284.37 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H5Br2Cl

Molecular Weight

284.37 g/mol

IUPAC Name

1,2-dibromo-4-(chloromethyl)benzene

InChI

InChI=1S/C7H5Br2Cl/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4H2

InChI Key

ABAUGTVEDXFARS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)Br)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,4-Dibromobenzoic acid (28 g, described by Miller, J.C.S. 61, 1033 (1892)) was suspended with stirring in toluene (150 ml) at 50° C. Sodium dihydrobis(2-methoxyethoxy)aluminate (70% w/v, in toluene, 52 ml) was added over 30 minutes at 50° C. The mixture was heated on a steam bath for 1 hour, cooled to 20° C. and hydrolysed by the addition of hydrochloric acid (6N; 150 ml) with cooling. The mixture was separated and the aqueous phase was extracted with diethyl ether (100 ml). The combined organic extracts were washed with saturated sodium bicarbonate solution and water, dried over sodium sulphate, filtered and evaporated to give 3,4-dibromobenzyl alcohol (19 g) as a light red oil. The unpurified alcohol was dissolved in chloroform (60 ml) and the solution was heated at reflux. Thionyl chloride (20 ml) was added in portions over 10 minutes and the solution was heated at reflux for 1 hour. The reaction mixture was evaporated to give a light oily residue, which was repeatedly diluted with chloroform (3×50 ml) and the combined chloroformic solutions evaporated. The residue was dissolved in diethyl ether, washed with saturated sodium bicarbonate solution, dried over sodium sulphate, filtered and evaporated. 3,4-Dibromobenzyl chloride (20 g) was obtained as a clear mobile oil of sufficient purity for further reaction.
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0 (± 1) mol
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reactant
Reaction Step One
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60 mL
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Reaction Step One
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20 mL
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50 mL
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Reaction Step Three

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